4,5-Bis-(di-i-propylphosphinomethyl)acridine
Overview
Description
4,5-Bis-(di-i-propylphosphinomethyl)acridine is a nitrogen-containing heterocyclic compound with the molecular formula C27H39NP2 and a molecular weight of 439.6 g/mol. This compound is known for its applications in various fields of research and industry, particularly in the realm of catalysis and ligand chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis-(di-i-propylphosphinomethyl)acridine typically involves the reaction of 4,5-bis(bromomethyl)acridine with diisopropyl phosphine. The reaction is carried out in methanol at 50°C for 48 hours . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes. The reaction conditions, such as temperature and solvent, are optimized for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis-(di-i-propylphosphinomethyl)acridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the phosphine groups are replaced or modified.
Complexation Reactions: It forms complexes with metals, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Reagents: Diisopropyl phosphine, 4,5-bis(bromomethyl)acridine, methanol.
Conditions: Reactions are typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Major Products: The major products formed from these reactions include various metal complexes that are used in catalysis and other applications .
Scientific Research Applications
4,5-Bis-(di-i-propylphosphinomethyl)acridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in the formation of metal complexes, which are crucial in catalysis and other chemical processes.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in drug design and development.
Industry: It is used in industrial catalysis processes, enhancing the efficiency and selectivity of various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Bis-(di-i-propylphosphinomethyl)acridine primarily involves its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. The phosphine groups play a crucial role in stabilizing the metal-ligand interactions, enhancing the reactivity and selectivity of the metal center.
Comparison with Similar Compounds
- 4,5-Bis-(diphenylphosphinomethyl)acridine
- 4,5-Bis-(dimethylphosphinomethyl)acridine
- 4,5-Bis-(diethylphosphinomethyl)acridine
Comparison: 4,5-Bis-(di-i-propylphosphinomethyl)acridine is unique due to its diisopropyl phosphine groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness enhances its performance in specific catalytic applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
[5-[di(propan-2-yl)phosphanylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NP2/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8/h9-15,18-21H,16-17H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTJIJKGZFUNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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